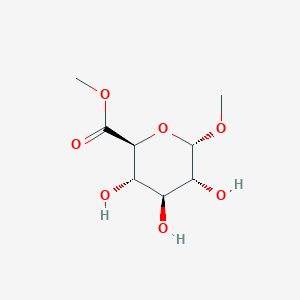
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate, also known as methyl-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate or MTHC, is a natural product isolated from the roots of the plant Salvia miltiorrhiza. It is a compound of interest due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases.
Mécanisme D'action
The mechanism of action of MTHC is not fully understood. However, it has been proposed that it exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and immune response. MTHC has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
MTHC has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the adhesion of white blood cells to the endothelium. MTHC has also been shown to reduce platelet aggregation and thrombus formation, which are involved in the development of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTHC has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study. It has also been extensively studied, and its properties are well-characterized. However, MTHC has some limitations for lab experiments. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain in large quantities, which limits its use in some experiments.
Orientations Futures
There are several future directions for the study of MTHC. One direction is the development of new synthesis methods to improve the yield and scalability of MTHC. Another direction is the investigation of the molecular mechanisms underlying its therapeutic effects. This could lead to the development of new drugs that target the same pathways. Finally, the clinical efficacy and safety of MTHC need to be evaluated in human trials to determine its potential as a therapeutic agent for cardiovascular diseases.
Conclusion
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate is a natural product with potential therapeutic properties for the treatment of cardiovascular diseases. Its anti-inflammatory, antioxidant, and antithrombotic properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its clinical efficacy and safety.
Méthodes De Synthèse
MTHC can be synthesized through a multi-step process starting from D-glucose. The synthesis involves protecting groups, oxidation, reduction, and esterification reactions. The final step involves the removal of the protecting groups to yield MTHC.
Applications De Recherche Scientifique
MTHC has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties. These properties make it a promising candidate for the treatment of cardiovascular diseases such as atherosclerosis, hypertension, and coronary artery disease.
Propriétés
Numéro CAS |
18486-51-6 |
|---|---|
Nom du produit |
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Formule moléculaire |
C8H14O7 |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4-,5+,6-,8-/m0/s1 |
Clé InChI |
DCXMXXNUXSBWDI-XDUWNTRXSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



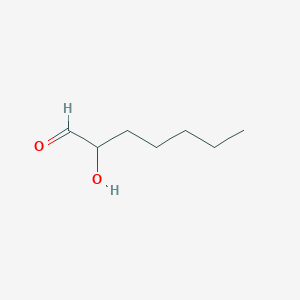
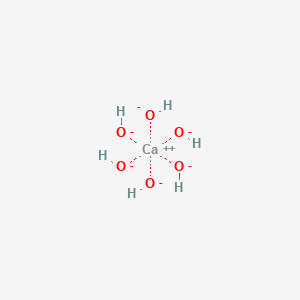
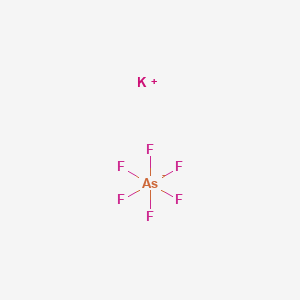
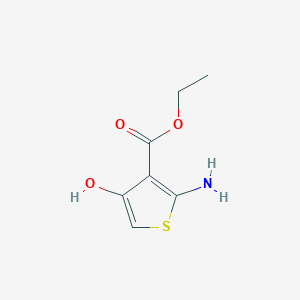
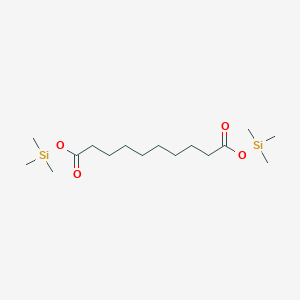
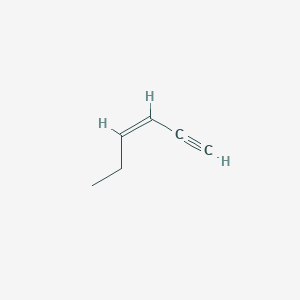
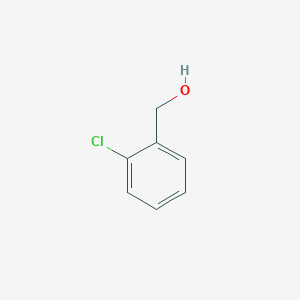
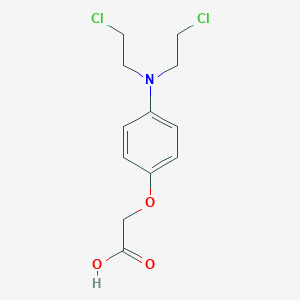
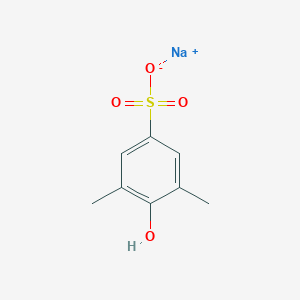
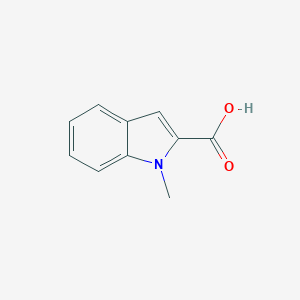
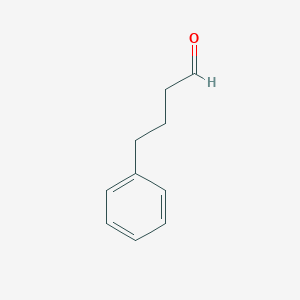
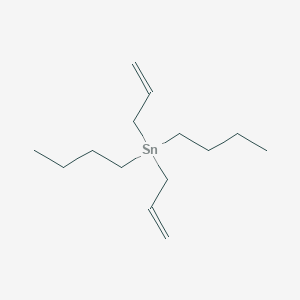
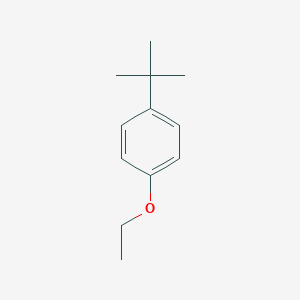
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)